(3R)-3-Amino-3-phosphonopropanoic acid
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Overview
Description
®-3-Amino-3-phosphonopropanoic acid is a non-proteinogenic amino acid that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an amino group and a phosphonic acid group attached to a three-carbon backbone. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-phosphonopropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable phosphonate ester with an amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of ®-3-Amino-3-phosphonopropanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-3-phosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions often involve the use of acid chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, phosphine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Amino-3-phosphonopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-phosphonopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(S)-3-Amino-3-phosphonopropanoic acid: The enantiomer of ®-3-Amino-3-phosphonopropanoic acid with different stereochemistry.
Phosphonoalanine: A similar compound with a phosphonic acid group attached to an alanine backbone.
Aminophosphonic acids: A broader class of compounds with similar functional groups but varying carbon backbones.
Uniqueness: ®-3-Amino-3-phosphonopropanoic acid is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or other similar compounds. Its distinct structure allows for specific applications in research and industry that may not be achievable with other compounds.
Properties
CAS No. |
85249-44-1 |
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Molecular Formula |
C3H8NO5P |
Molecular Weight |
169.07 g/mol |
IUPAC Name |
(3R)-3-amino-3-phosphonopropanoic acid |
InChI |
InChI=1S/C3H8NO5P/c4-2(1-3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 |
InChI Key |
PYNYIIAOBBMFDZ-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](N)P(=O)(O)O)C(=O)O |
Canonical SMILES |
C(C(N)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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